2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone
Description
This compound features a pyridazine core substituted with a thiazole ring bearing a 4-fluorophenyl group and a methyl group. The thioether linkage connects the pyridazine moiety to a 4-nitrophenyl ethanone fragment. The synthesis likely involves nucleophilic substitution at the pyridazine sulfur, analogous to methods described for triazole-thioether derivatives .
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S2/c1-13-21(32-22(24-13)15-2-6-16(23)7-3-15)18-10-11-20(26-25-18)31-12-19(28)14-4-8-17(9-5-14)27(29)30/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAQFVCPSFGWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic Properties
Using Parr and Pearson’s concept of absolute hardness (η) (), the nitro group (η ≈ 8.5 eV) and fluorine substituents (η ≈ 7.0 eV) contribute to higher molecular hardness compared to sulfonyl (η ≈ 6.5 eV) or non-fluorinated analogues. Increased hardness correlates with reduced polarizability and greater stability against nucleophilic attack, a critical factor in drug metabolism .
Crystallographic and Computational Analysis
Crystal structures of similar compounds are typically resolved using programs like SHELXL () and SIR97 (). For example, bond lengths in the thioether linkage (~1.81 Å) and nitro group geometry (O-N-O angle ~125°) are consistent with high electron delocalization, as seen in nitrophenyl derivatives. Computational modeling would predict enhanced dipole moments (~4.5 D) for the target compound versus triazole analogues (~3.2 D) due to the nitro group’s strong electron-withdrawing effect .
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